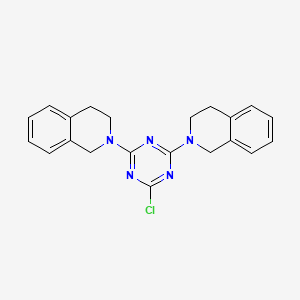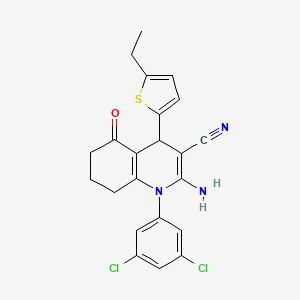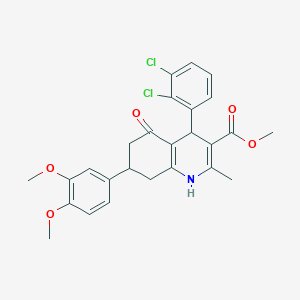![molecular formula C27H29N2O3+ B11633837 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633837.png)
3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group attached to a diphenylmethyl moiety, a nitrobenzyl group, and an azoniabicyclo[2.2.2]octane framework. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves multiple steps:
Formation of the Azoniabicyclo[2.2.2]octane Core: This step often starts with the cyclization of appropriate precursors under basic or acidic conditions to form the azoniabicyclo[2.2.2]octane ring system.
Introduction of the Hydroxy(diphenyl)methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where diphenylmethanol is reacted with the azoniabicyclo[2.2.2]octane core in the presence of a Lewis acid catalyst.
Attachment of the Nitrobenzyl Group: The final step involves the nucleophilic substitution reaction where the nitrobenzyl halide is introduced to the azoniabicyclo[2.2.2]octane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.
Medicine
Pharmacologically, this compound or its derivatives might exhibit activity against certain diseases, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The hydroxy and nitro groups could participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[Hydroxy(diphenyl)methyl]-1-methyl-1-azoniabicyclo[2.2.2]octane
- 3-[Hydroxy(diphenyl)methyl]-1-isopropyl-1-azoniabicyclo[2.2.2]octane
Uniqueness
Compared to its analogs, 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the nitrobenzyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C27H29N2O3+ |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H29N2O3/c30-27(23-10-3-1-4-11-23,24-12-5-2-6-13-24)25-20-29(17-15-21(25)16-18-29)19-22-9-7-8-14-26(22)28(31)32/h1-14,21,25,30H,15-20H2/q+1 |
InChI Key |
PGLSTQIQBPCHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633767.png)
![8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11633772.png)


![4-({2-(3-chlorophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633788.png)
![{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)](/img/structure/B11633792.png)
![(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633796.png)
![3-[(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11633798.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633801.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633803.png)
![3-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-methylbenzoic acid](/img/structure/B11633806.png)
![ethyl 2-{(3E)-2-(3-ethoxy-4-hydroxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633809.png)
![Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11633816.png)
